molecular formula C17H18N2O3 B7879588 ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate

ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate

Cat. No.: B7879588
M. Wt: 298.34 g/mol
InChI Key: PZRXLUDSQUWYAS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate is a fascinating compound with a unique structure that combines elements of quinoxalines and pyrroles. These hybrid structures are notable in medicinal chemistry and material science due to their interesting bioactivities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate typically involves multiple steps starting from commercially available starting materials. A common synthetic route begins with the formation of the quinoxaline core, which is then subjected to further functionalization to introduce the pyrrole ring and other substituents. Standard reaction conditions involve:

  • Formation of quinoxaline: : This may involve the condensation of o-phenylenediamine with a suitable diketone under acidic or basic conditions.

  • Introduction of the pyrrole ring: : This can be achieved through the cyclization of a suitable intermediate, often using oxidative cyclization methods.

  • Final esterification: : Conversion of the final intermediate to the ester form is typically done using ethanol and an acid catalyst.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimization of the synthetic steps to maximize yield and purity, including the use of continuous flow reactors for safer and more efficient reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate undergoes a variety of chemical reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions to form various derivatives, often using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions can lead to the formation of hydrogenated derivatives using agents such as sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions are possible at various positions on the quinoxaline or pyrrole rings, using appropriate nucleophiles and conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic medium.

  • Reduction: : Sodium borohydride or lithium aluminium hydride.

  • Substitution: : Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products of these reactions depend on the specific conditions used but typically involve modifications to the quinoxaline or pyrrole rings, leading to potentially bioactive derivatives.

Scientific Research Applications

Ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate has several applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules with potential bioactivities.

  • Biology: : Investigated for its interactions with biological macromolecules, such as enzymes and receptors.

  • Industry: : Explored for its electronic properties in the development of new materials for organic electronics.

Mechanism of Action

The mechanism by which ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate exerts its effects is multifaceted:

  • Molecular Targets: : This compound can interact with various enzymes and receptors, influencing their activity and function.

  • Pathways Involved: : It may affect signaling pathways involved in cell growth and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)butanoate is unique due to its specific combination of structural motifs:

  • Similar Compounds: : Compounds like pyrroloquinoline quinones and other quinoxaline derivatives share some structural similarities.

  • Uniqueness: : The specific arrangement and functionalization of the pyrrole and quinoxaline rings in this compound give it distinct electronic and bioactive properties, making it a valuable scaffold for further research.

Conclusion

This compound stands out in the field of medicinal and material chemistry due to its unique structural features and potential applications in various scientific domains. Whether for drug development or material science, this compound represents a bridge between complex organic chemistry and practical applications.

Properties

IUPAC Name

ethyl 2-(4-oxopyrrolo[1,2-a]quinoxalin-5-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-12(17(21)22-4-2)19-14-9-6-5-8-13(14)18-11-7-10-15(18)16(19)20/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRXLUDSQUWYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C2=CC=CC=C2N3C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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